4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid (CAS 896806-79-4) is a synthetic small molecule with the molecular formula C14H16N4O4 and a molecular weight of 304.30 g/mol. It belongs to the chemical class of 1,2,3-benzotriazin-4(3H)-one derivatives, a scaffold widely explored in medicinal chemistry for its biological activity, including as matrix metalloproteinase (MMP) inhibitors.

Molecular Formula C14H16N4O4
Molecular Weight 304.30 g/mol
CAS No. 896806-79-4
Cat. No. B14936560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid
CAS896806-79-4
Molecular FormulaC14H16N4O4
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCCC(=O)O
InChIInChI=1S/C14H16N4O4/c19-12(15-8-3-6-13(20)21)7-9-18-14(22)10-4-1-2-5-11(10)16-17-18/h1-2,4-5H,3,6-9H2,(H,15,19)(H,20,21)
InChIKeyPLNOYWRLIFDSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.5 [ug/mL] (The mean of the results at pH 7.4)

Structural and Identity Benchmarking for 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid (CAS 896806-79-4)


4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid (CAS 896806-79-4) is a synthetic small molecule with the molecular formula C14H16N4O4 and a molecular weight of 304.30 g/mol [1]. It belongs to the chemical class of 1,2,3-benzotriazin-4(3H)-one derivatives, a scaffold widely explored in medicinal chemistry for its biological activity, including as matrix metalloproteinase (MMP) inhibitors [2]. The compound is at a preclinical stage of research [3], and its structural features, such as the propanamido linker bridging the benzotriazinone core to a butanoic acid tail, are critical determinants of its unique properties relative to simpler analogs.

Why Generic 1,2,3-Benzotriazin-4-one Analogs Cannot Substitute for CAS 896806-79-4


Direct substitution with other 1,2,3-benzotriazin-4(3H)-one derivatives is not viable due to significant differences in linker chemistry and terminal functionality that govern key physicochemical and likely pharmacological properties. The compound's specific combination of a propanamido linker and a butanoic acid terminus results in a distinct hydrogen bonding profile (2 donors, 6 acceptors) and a low predicted lipophilicity (XLogP3 = -0.1) [1], which are critical for solubility and target engagement. In contrast, analogs with shorter linkers or different terminal groups, such as 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, will exhibit altered spatial and electronic properties, directly impacting their suitability for structure-activity relationship (SAR) studies, biological assays, or as synthetic intermediates [2].

Quantitative Evidence Guide for Differentiating CAS 896806-79-4 from Closest Analogs


Extended Spatial Reach and Bulk Compared to Propanoic Acid Analog

4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid demonstrates a significantly extended spatial profile compared to its closest simpler analog, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8). The target compound contains a 7-atom linker between the benzotriazinone core and the terminal carboxylate, which is 4 atoms longer than the propanoic acid analog [1][2]. This extension contributes to a larger molecular weight (+85.1 Da) and an increase in molecular flexibility (7 rotatable bonds vs. 3) [1][2]. This added bulk and reach are critical when probing extended binding pockets or designing bifunctional molecules.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Distinct Lipophilicity and Hydrogen Bonding Profile for Improved Solubility

The compound's computed lipophilicity (XLogP3 = -0.1) is substantially lower than that of the structurally similar 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid, which is predicted to be markedly more lipophilic due to the absence of the amide group in the linker [1]. The additional polar amide group in the target compound increases its hydrogen bond acceptor count to 6, which is significantly higher than many core benzotriazinones and is expected to dramatically improve aqueous solubility [1]. This distinct property profile offers a key advantage in developing assay protocols or formulations where solubility is a limiting factor.

Physicochemical Properties ADME/Tox Drug-likeness

Preclinical Development Stage and Patent Class Relevance as an MMP Inhibitor

The compound is annotated as being at the 'Preclinical' stage of research on ChEMBL, indicating active investigation as a drug-like molecule [2]. While no direct, public IC50 or Ki data for the isolated compound is available, its core benzotriazinone scaffold is the subject of significant patent activity focused on designing selective MMP-9/12 inhibitors [1]. The inclusion of the extended butanoic acid tail is consistent with the SAR strategy described in patent WO2012038942A1 for achieving dual MMP-9/12 selectivity with desirable activity profiles. This places the compound in a well-validated chemical space for a therapeutic target class, unlike many other commercially available benzotriazinone derivatives that are primarily marketed as peptide coupling reagents.

Inflammation Drug Discovery Matrix Metalloproteinase

Recommended Application Scenarios for 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid


Probing MMP-9/12 Selectivity in Structure-Activity Relationship (SAR) Studies

Based on patent literature identifying the benzotriazinone scaffold as a key component of selective MMP-9/12 inhibitors, this compound is ideally suited as a core for SAR expansion. Its extended butanoic acid tail provides a critical vector for exploring interactions within the S1' pocket of these MMPs, a strategy highlighted for achieving dual selectivity [1]. Use this compound as a reference standard when synthesizing and testing new analogs aimed at inflammatory disease targets.

Development of High-Solubility In Vitro Assay Protocols

For biological assays where compound precipitation or non-specific binding is a known issue, the low predicted lipophilicity (XLogP3 = -0.1) of CAS 896806-79-4 makes it a superior choice over more lipophilic benzotriazinone derivatives. Its physicochemical profile supports the creation of robust, aqueous-based assay conditions, which are essential for high-throughput screening (HTS) campaigns or detailed kinetic studies [2].

Medicinal Chemistry Tool for Bioconjugation and Linker Design

The compound's structure, featuring a benzotriazinone core linked to a carboxylic acid via a flexible chain, makes it a valuable bifunctional building block. It can serve as a specialized intermediate for conjugating the benzotriazinone pharmacophore to other molecules of interest (e.g., fluorescent tags, biotin, solid-phase resins) for target identification or pull-down assays, offering a unique spatial profile not achievable with simpler propanoic acid analogs [3].

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